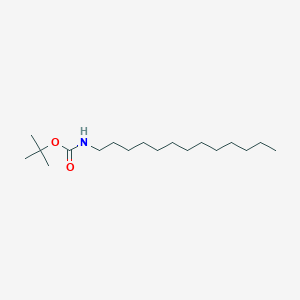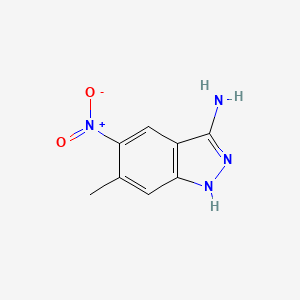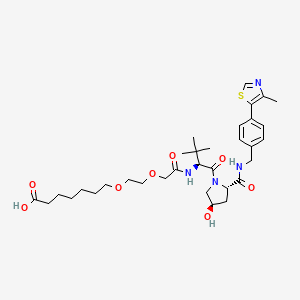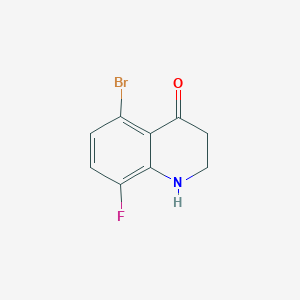
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to a dihydroquinolinone core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced via nucleophilic substitution using reagents like potassium fluoride (KF) or cesium fluoride (CsF).
Cyclization: The final step involves cyclization to form the dihydroquinolinone core, often using acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), organolithium compounds
Major Products Formed:
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinolinone derivatives
科学的研究の応用
Chemistry: 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, resulting in desired biological effects.
類似化合物との比較
5-bromo-2,3-dihydroquinolin-4(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-fluoro-2,3-dihydroquinolin-4(1H)-one:
5-chloro-8-fluoro-2,3-dihydroquinolin-4(1H)-one: Substitution of bromine with chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness: The combination of bromine and fluorine atoms in 5-bromo-8-fluoro-2,3-dihydroquinolin-4(1H)-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
特性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
5-bromo-8-fluoro-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-2,12H,3-4H2 |
InChIキー |
URLOFSHBZBITFE-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C=CC(=C2C1=O)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)

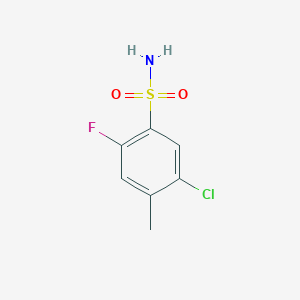

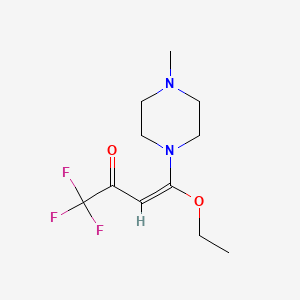
![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)


